Cas no 1469439-69-7 (1469439-69-7)

1469439-69-7 Chemical and Physical Properties
Names and Identifiers
-
- DDD107498
- MMV121
- DDD498
- GTPL9737
- BENUHBSJOJMZEE-UHFFFAOYSA-N
- ZB1568
- SB18682
- M5717
- 6-Fluoro-2-[4-(morpholinomethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide
- 6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide
- 6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide
- CID 71748268
- Cabamiquine
- M-5717
- DDD107498 succinate
- 4-Quinolinecarboxamide, 6-fluoro-2-[4-(4-morpholinylmethyl)phenyl]-N-[2-(1-pyrrolidinyl)ethyl]-
- Cabamiquine(DDD107498
- DDD107498,DDD 107498,DDD-498,protein,Calmodulin-dependent kinases,synthesis,antimalarial,stage,eEF2,DDD-107498,infection,Inhibitor,CaMK,multiple,Calmodulin-dependent protein kinases,DDD 498,M-5717,inhibit,M5717,Parasite
- 1469439-69-7
- EX-A3086
- BDBM50550147
- AC-35743
- CABAMIQUINE [INN]
- CHEMBL4091762
- BS-15456
- MMV-121
- CS-0066858
- 6-fluoro-2-(4-(morpholin-4-ylmethyl)phenyl)-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide
- D81093
- SCHEMBL15322600
- BCP31981
- M 5717
- NCGC00490685-01
- UNII-E3OC1CU1F4
- AKOS037515684
- 6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide
- HY-117684
- CABAMIQUINE [USAN]
- 6-fluoro-2-{4-[(morpholin-4-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide
- DDD-107498
- 4-Quinolinecarboxamide, 6-fluoro-2-(4-(4-morpholinylmethyl)phenyl)-N-(2-(1-pyrrolidinyl)ethyl)-
- D12740
- DDD107498?
- Cabamiquine (USAN/INN)
- 6-Fluoro-2-(4-(4-morpholinylmethyl)phenyl)-N-(2-(1-pyrrolidinyl)ethyl)-4-quinolinecarboxamide
- E3OC1CU1F4
-
- MDL: MFCD32204416
- Inchi: 1S/C27H31FN4O2/c28-22-7-8-25-23(17-22)24(27(33)29-9-12-31-10-1-2-11-31)18-26(30-25)21-5-3-20(4-6-21)19-32-13-15-34-16-14-32/h3-8,17-18H,1-2,9-16,19H2,(H,29,33)
- InChI Key: BENUHBSJOJMZEE-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C(=CC(C1C=CC(=CC=1)CN1CCOCC1)=N2)C(NCCN1CCCC1)=O
Computed Properties
- Exact Mass: 462.24310441g/mol
- Monoisotopic Mass: 462.24310441g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 647
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 57.7
Experimental Properties
- Density: 1.229±0.06 g/cm3(Predicted)
- Boiling Point: 649.5±55.0 °C(Predicted)
- Solubility: insoluble in H2O; ≥14.05 mg/mL in DMSO; ≥96 mg/mL in EtOH
- pka: 12.76±0.46(Predicted)
1469439-69-7 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC27007-1g |
DDD107498 |
1469439-69-7 | >98% | 1g |
$1800.0 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5419-5 mg |
DDD107498 |
1469439-69-7 | 99.70% | 5mg |
¥2067.00 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S0081-5mg |
DDD107498 |
1469439-69-7 | 98.77% | 5mg |
¥3415.23 | 2023-09-15 | |
DC Chemicals | DC27007-100mg |
DDD107498 |
1469439-69-7 | >98% | 100mg |
$500.0 | 2022-02-28 | |
ChemScence | CS-0066858-5mg |
DDD107498 |
1469439-69-7 | 98.33% | 5mg |
$240.0 | 2022-04-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ741-20mg |
1469439-69-7 |
1469439-69-7 | 99% | 20mg |
1727CNY | 2021-05-07 | |
1PlusChem | 1P01V28M-1mg |
DDD107498 |
1469439-69-7 | 99% | 1mg |
$10.00 | 2024-06-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5419-200mg |
DDD107498 |
1469439-69-7 | 99.7% | 200mg |
¥ 18555 | 2023-09-07 | |
MedChemExpress | HY-117684-100mg |
Cabamiquine |
1469439-69-7 | 98.33% | 100mg |
¥7500 | 2024-04-20 | |
MedChemExpress | HY-117684-10mM*1 mL in DMSO |
Cabamiquine |
1469439-69-7 | 98.33% | 10mM*1 mL in DMSO |
¥916 | 2024-04-20 |
1469439-69-7 Related Literature
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
Additional information on 1469439-69-7
Research Briefing on 1469439-69-7: Advances in Chemical Biology and Pharmaceutical Applications
The compound 1469439-69-7 has recently emerged as a focal point in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, highlighting its role in drug discovery and development. Recent studies have demonstrated its efficacy as a modulator of specific biological pathways, making it a promising candidate for further investigation.
One of the key areas of interest is the compound's interaction with cellular targets, particularly in the context of oncology. Preliminary data suggest that 1469439-69-7 exhibits selective inhibition of certain kinases involved in tumor proliferation. Researchers have employed advanced computational modeling and high-throughput screening to elucidate its binding mechanisms, revealing a high affinity for specific active sites. These findings are supported by in vitro and in vivo studies, which show significant reduction in tumor growth rates.
In addition to its anticancer potential, 1469439-69-7 has been explored for its applications in neurodegenerative diseases. Recent publications indicate that the compound can cross the blood-brain barrier and modulate neuroinflammatory responses. This property is particularly relevant for conditions such as Alzheimer's and Parkinson's diseases, where inflammation plays a critical role in disease progression. Animal models have shown promising results, with improved cognitive function and reduced pathological markers.
The synthesis and optimization of 1469439-69-7 have also been a focus of recent research. Novel synthetic routes have been developed to improve yield and purity, addressing previous challenges in large-scale production. These advancements are crucial for transitioning from laboratory-scale experiments to clinical trials. Furthermore, structural analogs of 1469439-69-7 are being investigated to enhance its pharmacokinetic properties, such as bioavailability and half-life.
Despite these promising developments, challenges remain. The precise mechanism of action of 1469439-69-7 in certain biological contexts is still under investigation, and potential off-target effects need to be thoroughly characterized. Ongoing studies aim to address these gaps, with a focus on elucidating the compound's safety profile and optimizing its therapeutic window. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, 1469439-69-7 represents a significant advancement in chemical biology, with broad implications for drug development. Its dual potential in oncology and neurodegenerative diseases, coupled with recent synthetic breakthroughs, positions it as a molecule of high interest for future research. Continued exploration of its biological activities and optimization of its chemical properties will be essential for realizing its full therapeutic potential.
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